BenchChemオンラインストアへようこそ!

Alanine Valsartan

Pharmaceutical Analysis Quality Control Reference Standards

Alanine Valsartan (CAS 137862-57-8) is the certified Valsartan EP Impurity 18 reference standard—a chemically defined L-alanine derivative formed as a process-related impurity during valsartan API synthesis. Unlike generic valsartan-like compounds, this authenticated standard is essential for regulatory-compliant impurity profiling per ICH Q3A/Q3B guidelines. Its use ensures HPLC/UPLC method specificity, accurate quantification, and valid batch release decisions for ANDA and MAA submissions. Non-certified alternatives risk method validation failure, regulatory non-compliance, and compromised data integrity.

Molecular Formula C22H25N5O3
Molecular Weight 407.474
CAS No. 137862-57-8
Cat. No. B566292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine Valsartan
CAS137862-57-8
SynonymsN-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-alanine
Molecular FormulaC22H25N5O3
Molecular Weight407.474
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O
InChIInChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1
InChIKeyQFCDZSRVDUYPKU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alanine Valsartan (CAS 137862-57-8): An Angiotensin II AT1-Receptor Antagonist Impurity for Analytical Reference


Alanine Valsartan (CAS 137862-57-8) is a chemically defined L-alanine derivative of valsartan . It is classified as a Valsartan EP impurity 18 and is a nonpeptide angiotensin II AT1-receptor antagonist . This compound is a process-related impurity that can arise during the synthesis of valsartan, where L-alanine, a common amino acid contaminant, replaces the L-valine moiety in the active pharmaceutical ingredient . Its primary application is as a certified reference standard in pharmaceutical quality control, method validation, and impurity profiling studies.

Alanine Valsartan (CAS 137862-57-8): Why a Certified Reference Standard is Non-Substitutable for Analytical Workflows


In pharmaceutical analysis, substitution of a certified reference standard with a generic compound or even a structurally similar impurity is a critical risk to data integrity and regulatory compliance. Alanine Valsartan (Valsartan EP impurity 18) is not simply a 'valsartan-like' molecule; it is a specific, well-characterized substance used to ensure the accuracy, precision, and specificity of analytical methods such as HPLC and UPLC [1]. Regulatory guidelines from bodies like the ICH and pharmacopoeias mandate the use of authenticated reference standards for impurity profiling to guarantee that impurity levels in drug substances and products are within safe and permissible limits [2]. The use of a non-certified alternative would invalidate analytical method validation, compromise batch release decisions, and expose manufacturers to regulatory non-compliance, making procurement of the exact reference standard a non-negotiable requirement [3].

Alanine Valsartan (CAS 137862-57-8): Quantitative Evidence for Analytical and Quality Control Differentiation


Certified Purity and Identity as Valsartan EP Impurity 18

Alanine Valsartan is specifically identified and certified as Valsartan EP Impurity 18, a designation with strict identity and purity requirements for use as a pharmacopoeial reference standard . Unlike a generic valsartan intermediate or an uncharacterized impurity, this certified standard is supplied with a guaranteed minimum purity of ≥98% [1]. This level of purity is essential for establishing accurate calibration curves and ensuring that detected peaks in HPLC/UV analysis correspond exclusively to the target impurity, without interference from co-eluting unknown substances.

Pharmaceutical Analysis Quality Control Reference Standards

Chromatographic Resolution from Valsartan for Method Selectivity Validation

A key performance requirement for any impurity reference standard is its ability to be chromatographically resolved from the main drug peak (Valsartan) and other related impurities. Alanine Valsartan serves this exact purpose in stability-indicating HPLC methods. Validation studies for Valsartan analytical methods utilize standards like Alanine Valsartan to prove specificity and resolution [1]. The differentiation from Valsartan itself is inherent to its distinct molecular structure (C22H25N5O3, MW 407.47) [2], which results in a different retention time under validated conditions. This resolution is a quantifiable requirement (e.g., resolution factor Rs > 1.5) for an acceptable analytical method, which cannot be demonstrated without an authentic standard of this specific impurity.

HPLC Method Development Impurity Profiling Method Validation

Defined Structural Origin as a Process-Related Impurity for Synthetic Route Control

Alanine Valsartan is not a random degradation product but a specific process-related impurity that originates from the substitution of the valine moiety with alanine, typically due to alanine contamination in the L-valine starting material . This defined origin is critical for process chemists and quality control scientists, as it allows for targeted monitoring and control of a specific synthetic pathway impurity. This differentiates it from degradation impurities (e.g., devaleryl valsartan) which arise during storage and inform different control strategies. Quantifying Alanine Valsartan in the API provides a direct measure of the purity of the L-valine starting material and the fidelity of the synthetic process.

Process Chemistry API Manufacturing Impurity Control Strategy

Quantitative Limit Specifications per Pharmacopoeial Monographs

Pharmacopoeial monographs, such as those in the European Pharmacopoeia (EP), establish strict quantitative acceptance criteria for specified impurities like Alanine Valsartan (EP Impurity 18) [1]. For Valsartan drug substance, the acceptance criterion for any unspecified impurity is typically ≤0.10%, and for a specified impurity, it may be ≤0.15% or as defined in the monograph [2]. To accurately quantify Alanine Valsartan against these thresholds, a high-purity reference standard of the exact impurity is required. A generic or uncharacterized standard cannot provide the necessary accuracy and specificity for this quantitative compliance determination, risking erroneous batch disposition.

Regulatory Compliance Pharmacopoeial Standards Quality Assurance

Alanine Valsartan (CAS 137862-57-8): Primary Application Scenarios in Research and Quality Control


System Suitability and Method Validation in QC Laboratories

Pharmaceutical quality control laboratories routinely use Alanine Valsartan as a system suitability standard to verify the performance of HPLC and UPLC systems before and during the analysis of Valsartan API or drug products. Its inclusion in method validation protocols demonstrates the method's specificity and ability to resolve the impurity from the main analyte, a requirement for regulatory submissions [1].

Batch Release and Stability Testing of Valsartan Formulations

Alanine Valsartan is a required reference standard for the quantification of EP Impurity 18 in stability-indicating assays for Valsartan drug products. Analytical chemists use it to construct calibration curves and ensure that the levels of this process impurity remain below the specified threshold throughout the product's shelf life, thereby ensuring batch quality and patient safety [1].

Synthetic Route Scouting and Process Optimization

Process chemists employ Alanine Valsartan as an analytical marker to optimize the synthesis of Valsartan API. By quantifying this impurity at various stages of the synthetic pathway, researchers can evaluate the effectiveness of different purification steps (e.g., crystallization, chromatography) and source higher-purity starting materials to minimize its formation, thus improving overall process yield and API purity .

Regulatory Submission Dossier Compilation

For generic drug manufacturers, compiling a comprehensive impurity profile is a cornerstone of the Abbreviated New Drug Application (ANDA) or Marketing Authorization Application (MAA). Procuring and using a certified reference standard of Alanine Valsartan (EP Impurity 18) provides the analytical data required to demonstrate control over this specific impurity, satisfying regulatory requirements for pharmaceutical equivalence and quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alanine Valsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.